Bequinostatin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bequinostatin C is a naphthoquinone compound originally isolated from the bacterium Streptomyces sp. MI384-DF12. It is known for its inhibitory activity against the enzyme glutathione S-transferase pi 1 (GSTP1), which is involved in various cellular processes, including detoxification and carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bequinostatin C is typically isolated from the culture broth of Streptomyces sp. MI384-DF12. The isolation process involves several steps, including fermentation, extraction, and purification using chromatographic techniques . The detailed synthetic routes and reaction conditions for industrial production are not widely documented, but the compound is generally obtained through microbial fermentation followed by chemical extraction and purification.
Chemical Reactions Analysis
Types of Reactions
Bequinostatin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and properties.
Scientific Research Applications
Bequinostatin C has several scientific research applications, including:
Chemistry: It is used as a model compound for studying quinone chemistry and reactions.
Biology: this compound is used to study the role of GSTP1 in cellular processes and its inhibition.
Medicine: The compound’s inhibitory activity against GSTP1 makes it a potential candidate for cancer research and therapy.
Industry: This compound is used in the development of new pharmaceuticals and chemical products
Mechanism of Action
Bequinostatin C exerts its effects by inhibiting the enzyme glutathione S-transferase pi 1 (GSTP1). GSTP1 is involved in the detoxification of xenobiotics and the regulation of cellular redox balance. By inhibiting GSTP1, this compound disrupts these processes, leading to increased oxidative stress and potential cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benastatin A: Another naphthoquinone compound with similar inhibitory activity against GSTP1.
Benastatin B: Similar to Benastatin A, with slight structural differences.
Bequinostatin D: A closely related compound with similar biological activity
Uniqueness
Its distinct structure and biological properties make it a valuable compound for scientific research and pharmaceutical development .
Properties
CAS No. |
152175-74-1 |
---|---|
Molecular Formula |
C28H22O8 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C28H22O8/c1-2-3-4-5-12-8-13-6-7-15-16(20(13)26(33)21(12)28(35)36)11-18-23(25(15)32)27(34)22-17(24(18)31)9-14(29)10-19(22)30/h6-11,29-30,32-33H,2-5H2,1H3,(H,35,36) |
InChI Key |
NJGDHHRUAFIFFQ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)O |
Canonical SMILES |
CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)O |
152175-74-1 | |
Synonyms |
8,13-dihydro-1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo(a)naphthacene-2-carboxylic acid bequinostatin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.